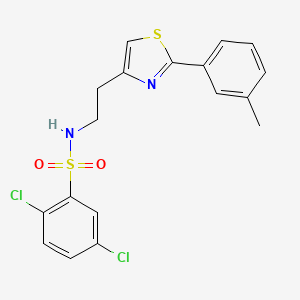![molecular formula C19H14ClF3N2O2S B2933598 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 301176-63-6](/img/structure/B2933598.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” is a chemical compound with the molecular formula C19H14ClF3N2O2S . It has an average mass of 426.840 Da and a monoisotopic mass of 426.041656 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a benzyl group and an acetamide group. The benzyl group is substituted with a chlorine atom, and the acetamide group is substituted with a phenoxy group that carries a trifluoromethyl group .Scientific Research Applications
NMR Characterization of Novel Compounds
A study detailed the synthesis and NMR characterization of a novel compound with structural features reminiscent of the queried chemical, emphasizing the importance of NMR techniques in elucidating the structures of complex molecules (Li Ying-jun, 2012).
Anti-inflammatory and Kinase Inhibition
Research on 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives showed significant in vitro and in vivo anti-inflammatory activities and p38α MAP kinase inhibition, highlighting the therapeutic potential of these compounds in treating inflammation and related disorders (S. Tariq et al., 2018).
Novel Synthesis Methods
A paper presented novel synthesis methods for creating derivatives with potential pharmacological applications, showcasing advances in synthetic chemistry techniques (P. Yu et al., 2014).
Antimicrobial Activity
The antimicrobial activities of benzothiazole nucleus derivatives were evaluated, revealing the potential of such compounds in developing new antimicrobial agents (N. Rezki, 2016).
Antiproliferative Activity
Studies on pyridine linked thiazole hybrids indicated promising anticancer activities, demonstrating the utility of these compounds in cancer research and potential treatments (Alaa M. Alqahtani & A. Bayazeed, 2020).
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2S/c20-16-7-2-1-4-12(16)8-15-10-24-18(28-15)25-17(26)11-27-14-6-3-5-13(9-14)19(21,22)23/h1-7,9-10H,8,11H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGYILRNIECEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B2933515.png)
![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)
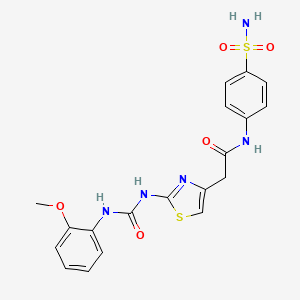
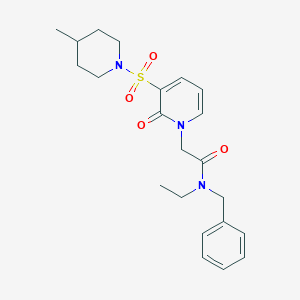
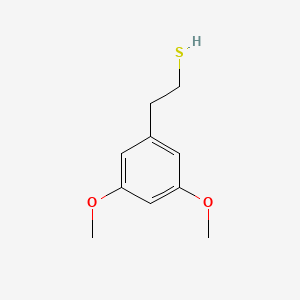

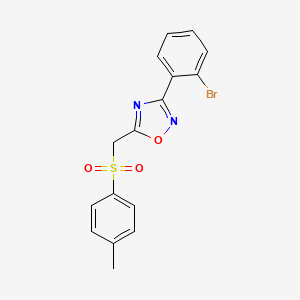
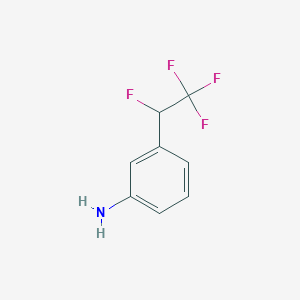
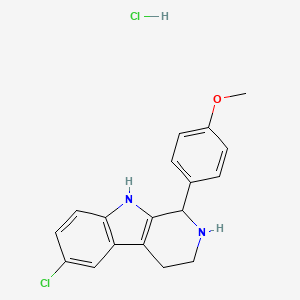

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)
